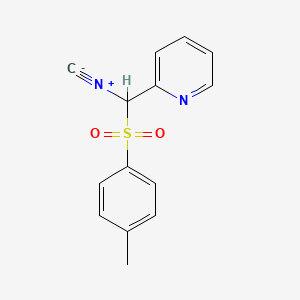

2-(Isocyano(tosyl)methyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O2S |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

2-[isocyano-(4-methylphenyl)sulfonylmethyl]pyridine |

InChI |

InChI=1S/C14H12N2O2S/c1-11-6-8-12(9-7-11)19(17,18)14(15-2)13-5-3-4-10-16-13/h3-10,14H,1H3 |

InChI Key |

ULEYWRQECJPVGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=N2)[N+]#[C-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Isocyano Tosyl Methyl Pyridine

Role of the Acidic α-Carbon in Reactivity Profiles

The hydrogen atom on the carbon positioned between the sulfonyl group and the isocyanide group (the α-carbon) is notably acidic. This heightened acidity is a direct consequence of the powerful electron-withdrawing inductive and resonance effects exerted by the adjacent tosyl (SO₂) and isocyanide (NC) groups. organic-chemistry.orgyoutube.compressbooks.pub These groups effectively stabilize the resulting carbanion (an enolate) formed upon deprotonation. libretexts.orgopenstax.org

In 2-(Isocyano(tosyl)methyl)pyridine, the electron-withdrawing nature of the pyridine (B92270) ring further enhances the acidity of this α-proton compared to its parent compound, TosMIC. youtube.com While the pKa of an α-hydrogen in a typical alkane is above 50, the combined influence of the sulfonyl and isocyanide groups lowers this value dramatically. For instance, the estimated pKa of TosMIC is approximately 14, a value comparable to that of an ester. chemicalbook.comwikipedia.org The addition of the pyridine ring is expected to lower this pKa value even further.

This pronounced acidity is a cornerstone of the compound's reactivity, as it allows for facile deprotonation by a variety of bases (e.g., potassium carbonate, sodium hydride, or alkoxides) to generate a potent carbon nucleophile. organic-chemistry.orgmdpi.com This nucleophilic intermediate is central to many of the compound's synthetic applications.

| Compound | Functional Groups | Approximate pKa | Reason for Acidity |

| Ethane | Alkane C-H | >50 | No stabilizing groups. |

| Acetone | Ketone α-H | ~19-21 | Stabilization by one carbonyl group. openstax.org |

| TosMIC | Tosyl, Isocyanide | ~14 | Strong stabilization by both sulfonyl and isocyanide groups. wikipedia.org |

| This compound | Tosyl, Isocyanide, Pyridine | <14 (estimated) | Additional inductive stabilization from the electron-withdrawing pyridine ring. |

Nucleophilic Character of the Isocyanide Moiety

The isocyanide group (R-N≡C) possesses a carbon atom that can exhibit nucleophilic properties. nih.gov This is evident in multicomponent reactions, such as the Ugi reaction, where the isocyanide carbon attacks an electrophilic iminium ion. scripps.edu This reactivity allows for the formation of new carbon-carbon bonds and is a key step in the assembly of complex molecular scaffolds.

However, in the context of this compound and its parent, TosMIC, the more dominant nucleophilic pathway involves the carbanion formed after the deprotonation of the acidic α-carbon. This highly reactive carbanion readily attacks a wide range of electrophiles, including aldehydes, ketones, imines, and activated alkenes. organic-chemistry.orgorganic-chemistry.orgmdpi.com This addition reaction is often the first step in sequential reactions that lead to the formation of various heterocycles. chemicalbook.com

Electrophilic Character of the Isocyanide Moiety

Complementing its nucleophilic potential, the isocyanide carbon also displays electrophilic character. It can be attacked by strong nucleophiles. This duality is a hallmark of isocyanide chemistry. A prominent example of its electrophilic nature is observed in the Van Leusen reaction, where TosMIC is used to convert ketones into nitriles. organic-chemistry.org In this process, after an initial condensation, a nucleophile (often an alkoxide from the reaction medium) attacks the isocyanide carbon, leading to a series of rearrangements that culminate in the formation of a nitrile and elimination of the tosyl group. organic-chemistry.org This electrophilicity is crucial for reactions where the isocyanide itself is the target of a nucleophilic attack, expanding the synthetic utility of this compound beyond reactions initiated by its carbanion form.

Tosyl Group as a Leaving Group in Cyclization Processes

The p-toluenesulfonyl (tosyl) group is an exceptionally effective leaving group. Its ability to depart from a molecule is attributed to the stability of the resulting p-toluenesulfinate anion. This anion is highly stabilized by resonance, which delocalizes the negative charge across the sulfonyl group's oxygen atoms. masterorganicchemistry.comnih.gov

This characteristic is pivotal in the final stages of many cyclization reactions involving this compound. After the initial nucleophilic addition and subsequent intramolecular cyclization, the elimination of the tosyl group is often the thermodynamic driving force that leads to the formation of a stable, often aromatic, heterocyclic ring. researchgate.netresearchgate.net For example, in the synthesis of pyrroles via the [3+2] cycloaddition of TosMIC with activated alkenes, the elimination of p-toluenesulfinic acid is the final step that yields the aromatic pyrrole (B145914) ring. mdpi.comnih.gov This reactivity is conserved in the pyridine derivative, enabling access to a variety of fused and substituted heterocyclic systems. nih.gov

| Reaction Type | Reactants | Product | Role of Tosyl Group |

| Pyrrole Synthesis | TosMIC + Vinyl Azide (B81097) | Polysubstituted Pyrrole | Leaving Group researchgate.net |

| Imidazole (B134444) Synthesis | TosMIC + Aldehyde + Amine | Substituted Imidazole | Leaving Group organic-chemistry.org |

| Variolin Core Synthesis | Bromomethyl-pyrrolo-pyridine + TosMIC | Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine | Leaving Group nih.gov |

Proposed Mechanistic Pathways in Key Transformations

The diverse reactivity of this compound can be understood through a few fundamental mechanistic steps that are common to many of its key transformations.

Nearly all reactions that leverage the nucleophilicity of the α-carbon begin with its deprotonation by a suitable base. mdpi.com The choice of base can range from mild (e.g., K₂CO₃, pyridine) to strong (e.g., NaH, t-BuOK), depending on the specific reaction requirements. This acid-base reaction generates a resonance-stabilized carbanion where the negative charge is delocalized between the α-carbon and the oxygen atoms of the sulfonyl group. This intermediate is a powerful nucleophile, poised for reaction with various electrophiles. pressbooks.pubopenstax.org

Following its formation, the carbanion attacks an electrophilic center. For instance, in the synthesis of imidazoles, the carbanion derived from TosMIC attacks an imine (formed in situ from an aldehyde and an amine). organic-chemistry.orgresearchgate.net This nucleophilic addition creates a new carbon-carbon bond. Subsequent intramolecular cyclization occurs when the nitrogen of the isocyanide group attacks an electrophilic carbon, which can be followed by tautomerization and elimination of the tosyl group to yield the final aromatic imidazole ring. The term "iminium ion" is particularly relevant in multicomponent reactions where the isocyanide directly attacks a pre-formed or in situ-generated iminium ion, a key step in building molecular complexity.

Intramolecular Cyclization Steps

The reactivity of this compound is fundamentally dictated by the unique electronic properties of the isocyano and tosyl groups attached to the methylene (B1212753) bridge. The tosyl (p-toluenesulfonyl) group is a powerful electron-withdrawing group and an excellent leaving group, while the isocyanide functionality can participate in a variety of cycloaddition reactions. organic-chemistry.org The acidic nature of the proton on the carbon atom situated between the pyridine ring and the isocyano-tosyl moiety is significantly enhanced, making it susceptible to deprotonation by a base. organic-chemistry.orgwikipedia.org

The generally accepted mechanism for the cyclization of related pyridine derivatives to form indolizines involves a 1,3-dipolar cycloaddition. organic-chemistry.org In the context of this compound, the reaction is initiated by the formation of a pyridinium (B92312) ylide. This key intermediate is proposed to undergo a subsequent intramolecular cyclization.

A plausible mechanistic pathway is initiated by the deprotonation of the α-carbon, which then allows for an intramolecular nucleophilic attack on the pyridine ring. However, a more common pathway in indolizine (B1195054) synthesis involves the pyridine nitrogen acting as a nucleophile. chemicalbook.comjbclinpharm.org In the case of this compound, the reaction likely proceeds through an intramolecular variant of the van Leusen reaction. nih.govresearchgate.net

The proposed steps for the intramolecular cyclization are as follows:

Formation of an Intermediate: In the presence of a base, the pyridine nitrogen can attack an activated species, or an intramolecular rearrangement can occur. This leads to the formation of a zwitterionic intermediate.

Intramolecular [3+2] Cycloaddition: This intermediate can be viewed as a 1,3-dipole. An intramolecular [3+2] cycloaddition reaction then occurs, where the ylide attacks the pyridine ring to form a five-membered ring fused to the original pyridine ring. This results in a di-hydroindolizine intermediate.

The following table outlines the proposed intermediates in the cyclization process:

| Step | Intermediate Name | Structural Description | Key Transformation |

| 1 | Pyridinium Ylide | A zwitterionic species with a positive charge on the pyridine nitrogen and a negative charge on the exocyclic carbon. | In-situ formation from the starting material. |

| 2 | Dihydroindolizine Derivative | A bicyclic, non-aromatic structure formed after the intramolecular cycloaddition. | Ring closure to form the fused heterocyclic system. |

This cyclization is a powerful method for the construction of the indolizine core structure, which is present in numerous natural products and pharmacologically active compounds. chemicalbook.comjbclinpharm.org

Aromatization Pathways

The dihydroindolizine derivative formed in the cyclization step is not yet aromatic. The final and often spontaneous step in the reaction sequence is the aromatization of this intermediate to yield a stable indolizine ring system. organic-chemistry.org This process is driven by the thermodynamic stability associated with the formation of an aromatic ring.

The aromatization of the dihydroindolizine intermediate is primarily achieved through an elimination reaction. The tosyl group, being an excellent leaving group, plays a crucial role in this step. nih.gov The presence of a proton on the adjacent carbon facilitates this elimination.

The key aromatization pathway involves:

Elimination of Toluenesulfinic Acid: The dihydroindolizine intermediate undergoes elimination of the tosyl group and a proton from the newly formed five-membered ring. This is typically facilitated by the base present in the reaction mixture or by heating. This elimination results in the formation of a double bond within the five-membered ring.

Formation of the Aromatic Indolizine: The elimination of toluenesulfinic acid and subsequent tautomerization, if necessary, leads to the formation of the fully aromatic indolizine ring system. organic-chemistry.org

The following table summarizes the key features of the aromatization pathway:

| Feature | Description |

| Driving Force | Formation of a thermodynamically stable aromatic indolizine ring system. |

| Key Leaving Group | Tosyl (p-toluenesulfonyl) group. |

| Mechanism | Base-mediated or thermal elimination reaction. |

| Final Product | A substituted indolizine derivative. |

Applications of 2 Isocyano Tosyl Methyl Pyridine in Organic Synthesis

Multicomponent Reactions (MCRs) Featuring Pyridine-Substituted Isocyanides

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.gov The use of isocyanide-based MCRs has become a powerful tool for the synthesis of complex molecules, including various heterocycles. nih.govrsc.orgencyclopedia.pub 2-(Isocyano(tosyl)methyl)pyridine, as a pyridine-substituted isocyanide, plays a significant role in this area.

Van Leusen Reactions for Heterocycle Formation

The Van Leusen reaction, which traditionally uses tosylmethyl isocyanide (TosMIC), is a powerful method for synthesizing various heterocycles. organic-chemistry.orgnrochemistry.com The reaction's versatility stems from the unique reactivity of the TosMIC reagent, which possesses acidic protons, a good leaving group (sulfinic acid), and an isocyano group with an oxidizable carbon atom. organic-chemistry.org The introduction of a pyridine (B92270) substituent on the TosMIC framework, as in this compound, offers opportunities to create novel heterocyclic structures.

The Van Leusen pyrrole (B145914) synthesis is a well-established method that involves the [3+2] cycloaddition of a TosMIC derivative with an electron-deficient alkene. mdpi.comnih.gov Under basic conditions, the TosMIC reagent deprotonates to form a carbanion. mdpi.comnih.gov This carbanion then attacks the α,β-unsaturated compound, leading to an intramolecular cycloaddition and subsequent elimination of the tosyl group to yield the pyrrole ring. mdpi.comnih.gov This method is valued for its operational simplicity, the ready availability of starting materials, and its tolerance of a wide range of substrates. mdpi.comnih.gov The use of this compound in this reaction would lead to the formation of pyrroles bearing a pyridine substituent, a valuable scaffold in medicinal chemistry.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| This compound | Electron-deficient alkene | Pyridine-substituted pyrrole | Van Leusen [3+2] Cycloaddition | mdpi.comnih.gov |

| TosMIC | α,β-unsaturated carbonyl compound | Pyrrole derivative | Van Leusen [3+2] Cycloaddition | researchgate.net |

The Van Leusen reaction can also be adapted for the synthesis of oxazoles and imidazoles. organic-chemistry.orgwikipedia.org The Van Leusen oxazole (B20620) synthesis involves the reaction of an aldehyde with TosMIC. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates the tosyl group to form the oxazole ring. organic-chemistry.org

For imidazole (B134444) synthesis, an aldimine, formed in situ from an aldehyde and an amine, reacts with TosMIC. wikipedia.orgorganic-chemistry.org This three-component reaction provides a direct route to substituted imidazoles. organic-chemistry.org The use of aryl-substituted TosMIC reagents has been shown to be effective in producing a variety of polysubstituted imidazoles under mild conditions. organic-chemistry.orgresearchgate.netacs.org By employing this compound, these methods can be extended to synthesize pyridine-substituted oxazoles and imidazoles.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type | Ref. |

| This compound | Aldehyde | - | Pyridine-substituted oxazole | Van Leusen Oxazole Synthesis | organic-chemistry.org |

| This compound | Aldehyde | Amine | Pyridine-substituted imidazole | Van Leusen Imidazole Synthesis | wikipedia.orgorganic-chemistry.org |

The versatility of the TosMIC reagent extends to the synthesis of fused heterocyclic systems. For instance, the reaction of 2-aminoarylacrylates or 2-aminochalcones with TosMIC can lead to the formation of 2H-pyrrolo[3,4-c]quinoline derivatives through a one-pot Van Leusen reaction followed by cyclization. researchgate.net This suggests that by using this compound with appropriate starting materials, one could construct pyrrolopyridine and other related fused heterocyclic scaffolds. The synthesis of pyrrole-pyridine based ligands has been achieved through methods like the Suzuki coupling, highlighting the interest in these structures. nih.govresearchgate.net

Groebke-Blackburn-Bienaymé (GBB) Type Reactions with 2-Aminopyridine (B139424) Derivatives

The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction that efficiently produces imidazo[1,2-a]-fused heterocycles from an amidine, an aldehyde, and an isocyanide. researchgate.netrug.nlbeilstein-journals.orgbeilstein-journals.org This reaction has garnered significant attention due to the prevalence of the imidazo[1,2-a]pyridine (B132010) scaffold in numerous marketed drugs. researchgate.netrug.nl

The GBB reaction typically involves the acid-catalyzed condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. nih.gov The reaction mechanism involves the formation of a Schiff base from the aminoazine and the aldehyde, which then undergoes an α-addition with the isocyanide, followed by an intramolecular cyclization to yield the final imidazo[1,2-a]pyridine product. beilstein-journals.org The use of this compound as the isocyanide component in a GBB reaction with a 2-aminopyridine and an aldehyde would lead to the formation of novel imidazo[1,2-a]pyridines bearing a tosylmethylpyridine substituent at the 3-position. The imidazopyridine moiety itself is a significant scaffold in medicinal and materials chemistry. rsc.org Various synthetic strategies have been developed for this scaffold, including condensation reactions, multicomponent reactions, and oxidative couplings. rsc.orgorganic-chemistry.org The GBB reaction stands out as a particularly efficient method for its construction. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type | Ref. |

| 2-Aminopyridine | Aldehyde | This compound | 3-(Tosylmethylpyridin-2-yl)imidazo[1,2-a]pyridine | Groebke-Blackburn-Bienaymé | researchgate.netrug.nl |

Ugi and Passerini Reaction Analogues with Pyridine-Containing Isocyanides

While specific examples detailing the use of this compound in Ugi and Passerini reactions are not extensively documented in the reviewed literature, its structural similarity to Tosylmethyl isocyanide (TosMIC) allows for a clear postulation of its reactivity in these important multicomponent reactions (MCRs). beilstein-journals.org Isocyanide-based MCRs are powerful tools in combinatorial chemistry for creating molecular diversity and synthesizing complex molecules like peptidomimetics from simple starting materials. beilstein-journals.orgnih.gov

The Passerini three-component reaction (P-3CR) typically involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. beilstein-journals.orgresearchgate.net The reaction is believed to proceed through a non-ionic pathway, especially in aprotic solvents, where hydrogen bonding plays a key role in the formation of a cyclic transition state. uspto.gov Given that TosMIC is a known and effective isocyanide component in the Passerini reaction, it is expected that this compound would react analogously. chemicalbook.com

The Ugi four-component reaction (U-4CR) is even more versatile, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. orgsyn.org The reaction proceeds via the formation of a Schiff base from the amine and carbonyl, which then reacts with the isocyanide and the carboxylic acid. chemicalbook.com TosMIC has been successfully employed in Ugi reactions, and its derivatives, including the pyridine-containing analogue, are expected to exhibit similar reactivity, providing access to complex peptide-like scaffolds. The presence of the pyridine nitrogen in this compound could potentially influence the reaction by acting as a Lewis basic site, possibly affecting reaction rates and pathways.

A study on the use of TosMIC in Passerini and Ugi reactions with four-membered heterocyclic ketones demonstrated that TosMIC is a suitable and convertible isocyanide component, leading to the formation of highly functionalized scaffolds. This further supports the potential of this compound as a valuable building block in such transformations.

Cycloaddition Reactions

Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic compounds. The unique electronic properties of this compound, inherited from its parent compound TosMIC, make it a versatile partner in various cycloaddition strategies, particularly for the synthesis of five-membered nitrogen-containing heterocycles. mdpi.com

Formal [3+2] Cycloadditions

The most prominent cycloaddition involving TosMIC and its derivatives is the Van Leusen pyrrole synthesis, which is a formal [3+2] cycloaddition. mdpi.com In this reaction, the TosMIC derivative acts as a three-atom synthon. Under basic conditions, the acidic proton on the methylene (B1212753) bridge is abstracted to form a carbanion. This anion then participates in a cycloaddition with a suitable two-atom component, such as an electron-deficient alkene or alkyne. mdpi.com The reaction proceeds via a Michael addition, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to form the aromatic pyrrole ring. mdpi.com This method is one of the most convenient for synthesizing pyrrole heterocycles due to its operational simplicity and broad substrate scope. mdpi.com

Reactions with Electron-Deficient Alkenes and Alkynes

The reaction of TosMIC analogues with electron-deficient alkenes is a well-established method for the synthesis of 3-substituted and 3,4-disubstituted pyrroles. mdpi.com A wide variety of electron-withdrawing groups on the alkene, such as esters, amides, ketones, nitriles, and nitro groups, are tolerated in this reaction. mdpi.com The reaction is initiated by the base-mediated formation of the tosylmethyl isocyanide anion, which then adds to the Michael acceptor. Subsequent cyclization and elimination of p-toluenesulfinic acid afford the pyrrole ring.

The following table illustrates the scope of this reaction with various activated alkenes, based on the reactivity of the parent TosMIC.

| Alkene Substrate | Electron-Withdrawing Group(s) | Product Type |

| Acrylonitrile | -CN | 3-Cyanopyrrole |

| Methyl acrylate | -COOCH₃ | 3-Methoxycarbonylpyrrole |

| Phenyl vinyl sulfone | -SO₂Ph | 3-(Phenylsulfonyl)pyrrole |

| Nitroethylene | -NO₂ | 3-Nitropyrrole |

| Chalcone | -C(O)Ph, -Ph | 3,4-Diphenylpyrrole |

Similarly, electron-deficient alkynes react with TosMIC derivatives to produce polysubstituted pyrroles. For instance, the reaction with dialkyl acetylenedicarboxylates in the presence of a base like DBU leads to the formation of 2,3,4-trisubstituted pyrroles. mdpi.com

Reactions with Carbonyl and Imine Components

The acidic nature of the methylene proton in this compound facilitates its condensation with carbonyl compounds. The reaction of TosMIC with aldehydes, catalyzed by chiral silver(I) complexes, has been reported as an asymmetric aldol (B89426) reaction, leading to the formation of oxazolines. acs.org

Furthermore, the reaction of TosMIC with imines is a key step in the van Leusen imidazole synthesis, a three-component reaction between an aldehyde, a primary amine, and TosMIC. researchgate.net The process involves the in-situ formation of an imine, followed by cycloaddition of the TosMIC anion to the C=N double bond. A subsequent cyclization and elimination of toluenesulfinic acid yields a 1,4,5-trisubstituted imidazole. The interaction of isocyanides with imines can also lead to other heterocyclic systems like azetidines, depending on the reaction conditions and the nature of the substrates. uspto.gov The pyridine moiety in this compound could potentially influence the course of these reactions.

Heterocyclization Strategies

The reactivity of this compound extends to sophisticated heterocyclization strategies, enabling the construction of complex, fused heterocyclic systems of medicinal interest.

Synthesis of Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine Systems

A notable application of TosMIC, and by extension its pyridine-containing analogue, is in the synthesis of the pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine core structure. This heterocyclic system is the central framework of the variolin family of marine alkaloids, which exhibit interesting biological activities.

A novel and efficient synthesis of this system has been described, which involves the reaction of a bromomethylazole, specifically 3-bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine, with tosylmethyl isocyanide (TosMIC) under phase-transfer conditions. This unprecedented reaction proceeds to form 5-bromo-7-methoxycarbonylpyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine. Subsequent hydrolysis and decarboxylation of this product provide an alternative pathway to the total synthesis of variolin B.

The reaction demonstrates a powerful heterocyclization method that has also been applied to the synthesis of other azolopyrimidines starting from various bromomethyl-substituted heterocycles like indoles, benzimidazoles, and pyrazoles. This strategy highlights the utility of TosMIC derivatives in building complex fused heterocyclic scaffolds.

Formation of Azolopyrimidines

A significant application of tosylmethyl isocyanide derivatives, including this compound, is in the synthesis of fused heterocyclic systems like azolopyrimidines. Research has demonstrated an efficient method for synthesizing various substituted azolopyrimidines, such as pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidines, pyrimido[1,6-a]indoles, and benzo acs.orgacs.orgimidazo-[1,2-c]pyrimidines. acs.orgnih.gov

This synthesis involves the reaction of N-protected bromomethylazoles with a TosMIC derivative. acs.orgresearchgate.net The reaction is particularly successful under phase-transfer conditions, utilizing a mixture of dichloromethane (B109758) (CH2Cl2) and 30% aqueous sodium hydroxide (B78521) (NaOH) with benzyltriethylammonium chloride (TEBACl) as the catalyst. acs.orgnih.gov The proposed mechanism for this heterocyclization begins with the nucleophilic substitution of the bromide in the bromomethylazole by the TosMIC anion. acs.org This is followed by an intramolecular cyclization where the azole nitrogen attacks the isocyanide carbon. The final step is the elimination of p-toluenesulfinic acid to yield the aromatic azolopyrimidine ring system. acs.org This methodology has been instrumental in synthesizing the heterocyclic core of the variolin family of marine alkaloids. acs.orgresearchgate.net

| Reactant 1 (Bromomethylazole) | Reactant 2 (TosMIC derivative) | Product (Azolopyrimidine) | Conditions |

| N-protected 2-(bromomethyl)pyrrolo[2,3-b]pyridine | Tosylmethyl isocyanide (TosMIC) | Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine | CH2Cl2/30% aq. NaOH, TEBACl |

| Bromomethylindoles | Tosylmethyl isocyanide (TosMIC) | Pyrimido[1,6-a]indoles | CH2Cl2/30% aq. NaOH, TEBACl |

| Bromomethylbenzimidazole | Tosylmethyl isocyanide (TosMIC) | Benzo acs.orgacs.orgimidazo-[1,2-c]pyrimidines | CH2Cl2/30% aq. NaOH, TEBACl |

| Bromomethylpyrazole | Tosylmethyl isocyanide (TosMIC) | Pyrazolo[1,5-c]pyrimidines | CH2Cl2/30% aq. NaOH, TEBACl |

Benzotriazine Ring System Construction

A novel and efficient methodology has been developed for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] nih.govnih.govorganic-chemistry.orgtriazines utilizing isocyanide derivatives like 1-azido-2-[isocyano(p-tosyl)methyl]benzene. nih.govorganic-chemistry.orgnih.gov This method provides a milder alternative to traditional synthetic routes that often require harsh acidic conditions and potentially toxic nitrite (B80452) reagents. nih.govorganic-chemistry.org

The process involves an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes initiated by a base, followed by the addition of an alcohol or a phenol. acs.orgnih.gov The reaction proceeds with a broad substrate scope and generally produces good to excellent yields. acs.orgnih.gov Density Functional Theory (DFT) calculations have been employed to elucidate the reaction mechanism. nih.govorganic-chemistry.org The proposed pathway starts with the deprotonation of the acidic α-carbon of the isocyanide derivative by a base, such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK). nih.gov This is followed by a 6-endo-trig nucleophilic attack of the resulting anion on the terminal nitrogen of the azide (B81097) group, leading to cyclization. nih.gov The subsequent elimination of the tosyl group and cyanide anion, driven by the system's aromatization and the nucleophilic attack of an alkoxide or phenoxide, affords the stable 4-substituted benzotriazine product. nih.gov

| Starting Material | Reagents | Product | Yield |

| 1-azido-2-[isocyano(p-tosyl)methyl]benzene | NaH, Phenol, THF | 4-phenoxybenzotriazine | 79% |

| 1-azido-2-[isocyano(p-tosyl)methyl]benzene | NaH, various alcohols/phenols, THF | 4-alkoxy/aryloxybenzo[d] nih.govnih.govorganic-chemistry.orgtriazines | Good to excellent |

Functionalization of Aromatic and Heteroaromatic Scaffolds

The unique reactivity of the tosylmethyl isocyanide group makes it a valuable tool for the functionalization of various aromatic and heteroaromatic systems. researchgate.netrsc.org

Direct C-H bond functionalization is a powerful strategy in organic synthesis for its atom economy and efficiency. nih.gov Tosylmethyl isocyanide derivatives have been successfully employed in C-H functionalization reactions, particularly for the introduction of a tosylmethyl group onto heteroaromatic rings. nih.govresearchgate.net An iron-involved C-H tosylmethylation of imidazo[1,2-α]pyridines using p-toluenesulfonylmethyl isocyanide has been developed. nih.govresearchgate.net This protocol offers a facile and environmentally friendly route for the regioselective functionalization at the C3 position of the imidazo[1,2-α]pyridine scaffold and indoles. nih.gov The reaction proceeds under mild conditions and demonstrates broad substrate compatibility. nih.govresearchgate.net

Imidazo[1,2-α]pyridines are privileged scaffolds in medicinal chemistry, and methods for their functionalization are highly sought after. nih.govnih.govbeilstein-journals.org A specific application of this compound analogues is the direct C-3 sulfonylmethylation of imidazo[1,2-α]pyridines. One notable method involves an iron-catalyzed, three-component coupling reaction of an imidazo[1,2-α]pyridine, sodium sulfinate, and N,N-dimethylacetamide (DMA) as the carbon source. nih.gov

However, a more direct approach utilizes p-toluenesulfonylmethyl isocyanide (a close analogue of the title compound) as the tosylmethylating reagent. nih.govresearchgate.net This iron-involved reaction is performed in a mixture of water and polyethylene (B3416737) glycol (PEG400), offering a less expensive and more environmentally friendly protocol. nih.gov This represents the first utilization of p-toluenesulfonylmethyl isocyanide as a direct tosylmethylating reagent for the C-H functionalization of these heterocycles. nih.govresearchgate.net

| Substrate | Reagent | Catalyst/Conditions | Product |

| Imidazo[1,2-α]pyridine | p-Toluenesulfonylmethyl isocyanide | Iron, H2O/PEG400, Ar | 3-(Tosylmethyl)imidazo[1,2-α]pyridine |

| Indole | p-Toluenesulfonylmethyl isocyanide | Iron, H2O/PEG400, Ar | 3-(Tosylmethyl)indole |

Role as a C1 Synthon in Carbon Homologation

Tosylmethyl isocyanide (TosMIC) and its derivatives are widely recognized as versatile C1 synthons in organic chemistry. organic-chemistry.org They serve as a connective building block that can be, for instance, dialkylated and subsequently hydrolyzed to form ketones, effectively acting as a formaldehyde (B43269) anion equivalent. orgsyn.org This reactivity allows for the homologation of carbon chains. For example, the Van Leusen reaction converts aldehydes and ketones into nitriles with one additional carbon atom. wikipedia.orgchemicalbook.com Furthermore, TosMIC can be transformed into 1-isocyano-1-tosylalkenes, which are themselves useful synthons for building more complex structures like imidazoles and pyrroles. orgsyn.org

Diastereoselective and Enantioselective Synthesis

The application of tosylmethyl isocyanide derivatives extends to stereoselective synthesis. While specific examples focusing solely on this compound are limited in the provided context, the broader class of TosMIC reagents has been used to achieve stereocontrol. The van Leusen three-component reaction for imidazole synthesis, for example, can proceed with high functional group tolerance, and asymmetry can be introduced by using chiral amines or aldehydes as starting materials. organic-chemistry.org This suggests the potential for developing diastereoselective and enantioselective transformations using chiral derivatives or catalysts with this compound. The development of rhodium-catalyzed asymmetric reactions to produce chiral piperidines and palladium-catalyzed diastereoselective annulations to form spiroindolines highlights the ongoing interest in creating stereochemically complex molecules, a field where versatile reagents like TosMIC derivatives could play a crucial role. organic-chemistry.orgnih.gov

Advanced Synthetic Strategies and Transformations

Domino and Cascade Reaction Sequences

Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation without isolating intermediates, are powerful tools for achieving molecular complexity from simple precursors. nih.govacs.org Isocyanide-based multicomponent reactions are particularly well-suited for such sequences. organic-chemistry.org While specific examples involving 2-(Isocyano(tosyl)methyl)pyridine are not extensively documented, its reactivity can be inferred from the well-established chemistry of TosMIC. acs.orgnih.gov

One of the most prominent domino reactions involving TosMIC is the Van Leusen pyrrole (B145914) synthesis, a [3+2] cycloaddition between TosMIC and an electron-deficient alkene. nih.gov This reaction is expected to be applicable to this compound for the synthesis of pyrroles bearing a pyridyl substituent. The sequence is initiated by the base-mediated deprotonation of the α-carbon, followed by a Michael addition to the activated alkene. Subsequent cyclization and elimination of the tosyl group lead to the aromatic pyrrole ring. The presence of the 2-pyridyl group could influence the rate and outcome of the reaction due to its electronic properties and its potential to coordinate with cations present in the reaction medium.

Another significant cascade process is the van Leusen three-component reaction (vL-3CR) for the synthesis of 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and TosMIC. organic-chemistry.org Employing this compound in this reaction would foreseeably yield imidazoles with a pyridyl group at the 5-position, a valuable scaffold in medicinal chemistry.

| Reaction Type | Reactants | Expected Product | Key Features |

| Van Leusen Pyrrole Synthesis | This compound, Electron-deficient alkene, Base | 2-Aryl/alkyl-3-pyridyl-pyrroles | [3+2] Cycloaddition, Domino sequence |

| van Leusen Imidazole (B134444) Synthesis | This compound, Aldehyde, Primary Amine | 1,4-Disubstituted-5-pyridyl-imidazoles | Three-component reaction, Cascade process |

| Azolopyrimidine Synthesis | This compound, N-protected 2-bromomethylazoles, Base | Pyridyl-substituted azolopyrimidines | Domino alkylation-cyclization nih.govnih.gov |

Regioselective Synthesis of Substituted Heterocycles

Regioselectivity is a critical aspect of heterocyclic synthesis, and reagents like this compound offer precise control over the substitution pattern of the resulting ring systems. The inherent reactivity of the isocyanide and the adjacent methylene (B1212753) bridge dictates the regiochemical outcome of its cycloaddition reactions.

In the synthesis of pyrroles via the Van Leusen method, the reaction of this compound with an unsymmetrical α,β-unsaturated ketone would be expected to proceed with high regioselectivity. nih.gov The initial Michael addition of the isocyanide's carbanion will occur at the β-position of the enone, leading to a predictable substitution pattern in the final pyrrole product.

Similarly, in reactions with other electrophiles, the pyridyl-substituted carbon acts as the nucleophilic partner after deprotonation, ensuring that the pyridyl moiety is installed at a specific position in the newly formed heterocyclic ring. For instance, reaction with N-protected 2-bromomethylazoles under phase-transfer conditions is known to produce azolopyrimidines in a regioselective domino process. nih.gov The use of this compound in this context would lead to a pyridyl-substituted azolopyrimidine core.

| Reactant A | Reactant B | Catalyst/Conditions | Product | Regioselectivity |

| This compound | Unsymmetrical α,β-unsaturated ketone | Base (e.g., NaH, t-BuOK) | 3-Pyridyl-4-substituted-5-substituted-pyrrole | High |

| This compound | N-protected 2-bromomethylazole | Phase-transfer catalyst (e.g., BnEt3NCl), CH2Cl2/aq. NaOH | Pyridyl-substituted azolopyrimidine | Defined by reaction mechanism |

| This compound | Substituted enaminone | Base | Substituted pyrazolo[1,5-a]pyrimidine | Controlled by substrate structure researchgate.net |

Chemoselective Transformations

The trifunctional nature of this compound allows for a high degree of chemoselectivity in its reactions. The isocyanide carbon, the acidic α-protons, and the sulfonyl group can each be addressed under specific reaction conditions. organic-chemistry.org

For example, in the presence of a strong base, the α-proton is readily abstracted to form a nucleophilic carbanion, which can participate in C-C bond formation without affecting the isocyanide or tosyl groups. Conversely, the isocyanide group can undergo α-addition reactions with a combination of an electrophile and a nucleophile, characteristic of isocyanide chemistry.

A notable example of chemoselectivity is observed in domino reactions where different functional groups of the reactants are selectively involved. In a three-component reaction of 2-isocyanoethylindoles, gem-diactivated olefins, and secondary amines, the reaction pathway can be steered towards either polycyclic spiroindolines or polysubstituted pyrroles by tuning the reaction conditions, showcasing the chemoselective potential of isocyanide-based reagents. acs.org The 2-pyridyl group in this compound could further enhance this selectivity by acting as a coordinating group for a metal catalyst or by altering the electronic nature of the isocyanide.

Stereoselective Control in Product Formation

Achieving stereocontrol in the synthesis of chiral molecules is a significant challenge in organic chemistry. While the parent TosMIC is achiral, its derivatives and its reactions can be rendered stereoselective. The use of a chiral base, a chiral phase-transfer catalyst, or a chiral auxiliary on the reaction partner can induce stereoselectivity in reactions involving this compound.

For instance, in the context of the Van Leusen pyrrole synthesis, if the activated alkene contains a chiral center, diastereoselective formation of the pyrrole product can be achieved. Furthermore, the development of catalytic asymmetric variants of TosMIC reactions is an active area of research. For example, the enantioselective addition of TosMIC to ketones has been achieved using a chiral zinc complex, affording chiral oxazolines with high enantiomeric excess. A similar strategy could be envisioned for this compound to generate chiral pyridyl-substituted heterocycles.

| Reaction | Chiral Source | Expected Outcome |

| Michael Addition | Chiral Michael Acceptor | Diastereoselective formation of adduct |

| Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst | Enantioselective alkylation |

| Metal-Catalyzed Addition | Chiral Ligand | Enantioselective addition to carbonyls/imines |

Development of Novel Synthetic Protocols

The unique reactivity of this compound makes it a valuable building block for the development of novel synthetic methodologies. Research in this area would likely focus on leveraging the pyridyl moiety to achieve transformations not possible with the parent TosMIC.

One potential avenue is the use of the pyridine (B92270) nitrogen as a directing group in metal-catalyzed C-H activation reactions. This could enable the functionalization of otherwise unreactive positions on the pyridine ring or on other parts of the molecule.

Furthermore, new multicomponent reactions involving this compound could be designed to access novel heterocyclic scaffolds. researchgate.net For example, a four-component reaction could be developed by introducing an additional reactive partner that interacts selectively with the pyridine nitrogen.

The synthesis of this compound itself would likely follow established methods for preparing substituted TosMIC reagents. orgsyn.org A common route involves the formylation of the corresponding amine, followed by dehydration using a reagent such as phosphorus oxychloride or triphenylphosphine (B44618) in the presence of a base. organic-chemistry.org A novel protocol for the synthesis of isocyanides from N-substituted formamides using chlorophosphate compounds and a tertiary amine base has also been reported, offering a mild and efficient alternative. organic-chemistry.org

| Synthetic Approach | Key Innovation | Potential Application |

| Metal-Catalyzed C-H Activation | Pyridine as a directing group | Late-stage functionalization of complex molecules |

| Novel Multicomponent Reactions | Introduction of a fourth component | Rapid assembly of novel heterocyclic libraries |

| Improved Synthesis of the Reagent | Use of milder and more efficient dehydrating agents | Safer and more scalable access to pyridyl-substituted isocyanides |

Catalytic Approaches in the Chemistry of 2 Isocyano Tosyl Methyl Pyridine

Metal-Catalyzed Reactions

The isocyanide functional group is known to coordinate with transition metals, which can alter its electronic properties and enable novel reaction pathways. nih.gov This has led to the development of numerous metal-catalyzed reactions involving isocyanides, particularly with base metals. nih.govvu.nl

Transition Metal Catalysis (e.g., Copper, Rhodium, Palladium, Silver, Iron)

Transition metals such as copper, rhodium, palladium, silver, and iron are frequently employed to catalyze reactions of isocyanides. nih.govvu.nl For instance, palladium-catalyzed isocyanide insertion reactions have become powerful synthetic tools. nih.gov While specific studies on 2-(Isocyano(tosyl)methyl)pyridine are limited, the reactivity of the closely related TosMIC provides significant insights.

Palladium catalysts, for example, have been used in the diarylation of isocyanides with triarylbismuthines to produce α-diimines. nih.gov Rhodium catalysts, on the other hand, can selectively yield N-alkyl diaryl ketimines from similar starting materials. nih.gov The presence of the pyridine (B92270) nitrogen in this compound could potentially chelate to the metal center, influencing the regioselectivity and stereoselectivity of such reactions.

Silver catalysis has also been prominent in isocyanide chemistry. For example, a silver-catalyzed cascade reaction of TosMIC with propargylic alcohols has been developed for the synthesis of (E)-vinyl sulfones. chemicalbook.com In this reaction, TosMIC serves a dual role as both a reactant and a sulfonyl source. chemicalbook.com

The following table summarizes representative metal-catalyzed reactions of isocyanides, which could be applicable to this compound.

| Catalyst | Reactants | Product Type | Ref. |

| Palladium | Isocyanide, Triarylbismuthine | α-Diimine | nih.gov |

| Rhodium | Isocyanide, Triarylbismuthine | N-Alkyl Diaryl Ketimine | nih.gov |

| Silver | TosMIC, Propargylic Alcohol | (E)-Vinyl Sulfone | chemicalbook.com |

| Iron | Isocyanide, Benzene (Irradiation) | Imidoylation Product | vu.nl |

Lanthanide and Scandium Triflate Catalysis

Chiral Metal Complexes in Asymmetric Transformations

The development of asymmetric catalytic reactions using chiral metal complexes is a significant area of research. In the context of isocyanides, chiral silver(I) complexes have been successfully employed in the asymmetric aldol (B89426) reaction of TosMIC with aldehydes. acs.org This suggests that chiral metal complexes could be used with this compound to achieve enantioselective transformations. The pyridine nitrogen in this compound could play a crucial role in coordinating to the chiral metal center, potentially enhancing enantioselectivity. The synthesis of chiral 2-(2-pyridyl)aziridines from 2-pyridineimines highlights the importance of the pyridine moiety in chelation-controlled asymmetric reactions. nih.gov The design of new chiral pyridine N-oxide catalysts for enantioselective synthesis further underscores the potential of the pyridine scaffold in asymmetric catalysis. nih.gov

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While specific organocatalytic reactions involving this compound have not been extensively reported, the reactivity of the isocyanide and the acidic α-proton of the tosylmethyl group suggest several possibilities. For example, base-catalyzed reactions are common for TosMIC, such as in the Van Leusen reaction for the synthesis of nitriles from ketones. wikipedia.org

Biocatalysis in Isocyanide-Based Reactions

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a growing field. While the application of biocatalysis to isocyanide-based reactions is still in its early stages, it holds promise for the development of environmentally friendly and highly selective synthetic methods. There are currently no specific reports on the biocatalysis of this compound.

Catalyst-Free Conditions and Solvent Effects

Certain reactions involving isocyanides can proceed efficiently without a catalyst. For instance, the [3+2] cycloaddition of TosMIC with styrylisoxazoles to form polysubstituted 3-(isoxazol-5-yl)pyrroles occurs in the presence of a base like KOH at ambient temperature. nih.gov Similarly, a metal-free electrochemical [3+2] cycloaddition of TosMIC with α-amino carbonyls has been developed to synthesize substituted imidazoles. Another example is the reaction of TosMIC with bromomethylazoles under phase-transfer conditions to synthesize azolopyrimidines. nih.gov

Solvent effects can also play a crucial role in the outcome of reactions. The choice of solvent can influence reaction rates, selectivity, and even the reaction mechanism. While specific studies on solvent effects in the reactions of this compound are not available, the principles of solvent polarity and coordinating ability would be expected to apply.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction mechanisms. For 2-(Isocyano(tosyl)methyl)pyridine, DFT calculations are instrumental in mapping out the energetic landscapes of its reactions. These calculations can reveal the charge distribution within the molecule, highlighting the electrophilic and nucleophilic sites. The presence of the electron-withdrawing tosyl group and the isocyanide functionality, combined with the pyridine (B92270) ring, creates a complex electronic environment that DFT can effectively model.

In related tosylmethyl isocyanide (TosMIC) systems, DFT studies have shown that the sulfonyl group significantly stabilizes the α-carbon, which facilitates nucleophilic attack. This principle is expected to apply to this compound as well, influencing its reactivity in cycloaddition and substitution reactions. DFT calculations can be employed to explore the mechanisms of reactions such as the van Leusen reaction or [3+2] cycloadditions, providing a step-by-step understanding of bond formation and cleavage. nih.govnih.gov For instance, in the synthesis of pyridine derivatives, DFT has been used to compare different reaction pathways and determine the most favorable one. nih.gov

Transition State Analysis of Key Reaction Steps

A critical aspect of mechanistic studies is the identification and characterization of transition states. Transition state analysis for reactions involving this compound allows for the determination of activation energies, which are key to understanding reaction rates. Computational methods can model the geometry of these high-energy structures, providing a snapshot of the molecule as it traverses the reaction coordinate.

For example, in cycloaddition reactions, DFT can be used to locate the transition states for the formation of different regioisomers, thereby explaining the observed selectivity. The analysis of the vibrational frequencies of the transition state structure confirms it as a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. Such analyses have been pivotal in understanding the stereochemical outcomes of reactions involving similar isocyanide compounds.

Prediction of Reactivity and Selectivity

Computational models are not only descriptive but also predictive. By calculating various molecular properties, it is possible to predict the reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as the Fukui functions and dual descriptor, can identify the most reactive sites for nucleophilic, electrophilic, and radical attack.

The regioselectivity in reactions like cycloadditions can be predicted by comparing the energies of the possible transition states. For instance, in a [3+2] cycloaddition, the interaction between the frontier molecular orbitals (HOMO and LUMO) of the reactants dictates the preferred orientation. Computational analysis of these orbital interactions can successfully predict the major product. Furthermore, the influence of substituents on the pyridine ring or the tosyl group on the reactivity and selectivity can be systematically studied through computational screening.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of a molecule is intimately linked to its reactivity. Conformational analysis of this compound reveals the most stable arrangements of its constituent parts. The rotational barriers around the single bonds connecting the pyridine ring, the methylene (B1212753) group, and the tosyl group can be calculated to understand the molecule's flexibility.

Molecular Orbital Theory Applications to Reactivity

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy and spatial distribution of the HOMO and LUMO of this compound govern its behavior as an electron donor or acceptor.

The HOMO is typically associated with nucleophilic character, while the LUMO is associated with electrophilic character. Analysis of the HOMO and LUMO can explain the compound's role in various reactions. For example, in a cycloaddition reaction, the overlap between the HOMO of this compound and the LUMO of a reaction partner (or vice versa) determines the feasibility and outcome of the reaction. The energies of these frontier orbitals can be correlated with experimental observations of reactivity. DFT is a common method used to calculate and visualize these molecular orbitals. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Substrate Scope

Future investigations into 2-(Isocyano(tosyl)methyl)pyridine are anticipated to significantly broaden its synthetic utility by exploring new reaction pathways and expanding the range of compatible substrates. The foundational chemistry of TosMIC, which includes its role as a C1 synthon, its capacity for dialkylation, and its participation in Knoevenagel-type condensations, provides a solid starting point. organic-chemistry.org Researchers will likely focus on leveraging the intrinsic properties of the pyridine (B92270) nucleus to unlock novel transformations.

The pyridine moiety can act as an internal base or a directing group, steering reactions towards unconventional outcomes not observed with the parent TosMIC. This could lead to the development of novel cascade or domino reactions, where a single synthetic operation yields intricate molecular structures. For instance, the reaction of TosMIC derivatives with bromomethylazoles has already been shown to produce the core structures of marine alkaloids like variolins through a novel heterocyclization process. nih.govnih.gov Future work could expand this to a wider array of heterocyclic starting materials, driven by the unique reactivity of the this compound isomer.

Furthermore, the substrate scope of reactions involving this reagent is ripe for expansion. While TosMIC is known to react with aldehydes, ketones, imines, and electron-deficient alkenes, the influence of the pyridine ring on reactivity towards less-activated or sterically hindered substrates remains a key area for exploration. organic-chemistry.orgnih.govvarsal.com Research will likely aim to define the limits of its reactivity and develop protocols for challenging transformations, thereby increasing its value as a synthetic tool.

Development of Sustainable and Green Chemistry Methodologies

A significant future direction for research involving this compound lies in the development of more sustainable and environmentally benign synthetic methods. The principles of green chemistry, such as atom economy, the use of safer solvents, and the reduction of waste, will guide these efforts.

Multicomponent reactions (MCRs), a hallmark of isocyanide chemistry, are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing byproducts. organic-chemistry.orgresearchgate.net The van Leusen imidazole (B134444) synthesis, a three-component reaction involving TosMIC, an aldehyde, and a primary amine, is a prime example. organic-chemistry.org Future research will likely focus on developing new MCRs specifically tailored for this compound, potentially leading to the efficient, one-pot synthesis of novel pyridine-containing heterocyclic libraries.

Another avenue for green chemistry advancement is the exploration of alternative reaction media. While many TosMIC reactions are performed in organic solvents, studies have shown the feasibility of using greener solvents. For example, the synthesis of certain pyrrole (B145914) derivatives can be conducted in toluene, which serves as both the reaction and crystallization solvent, simplifying the process. nih.gov Future work could investigate the use of water, ionic liquids, or deep eutectic solvents as reaction media for this compound, potentially leading to safer and more sustainable protocols.

Advancements in Asymmetric Catalysis with Pyridine-Containing Isocyanides

The development of asymmetric catalytic methods using this compound as a key reagent or ligand is a particularly promising area of future research. The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. The pyridine nitrogen in this compound can function as a coordinating site for a metal catalyst, positioning the reactive isocyanide and tosyl groups in a chiral environment.

This intrinsic coordinating ability can be exploited in transition-metal-catalyzed reactions. For instance, rhodium(III) catalysis has been successfully used for the atroposelective C-H cyanation of 1-aryl isoquinolines using a chiral binaphthyl-linked rhodium complex. acs.org This highlights the potential for developing highly enantioselective transformations where the pyridine-containing isocyanide acts as a bidentate ligand, directing the stereochemical outcome of the reaction.

Future research will likely focus on designing chiral catalysts that can effectively interact with the pyridine moiety of the reagent. This could involve the use of various transition metals like rhodium, palladium, copper, or gold in combination with chiral ligands. acs.orgacs.org The goal will be to develop catalytic asymmetric versions of known TosMIC reactions, such as [3+2] cycloadditions, and to discover entirely new enantioselective transformations, providing access to a wide range of chiral pyridine-containing molecules.

Design of New α-Substituted TosMIC Derivatives with Enhanced Reactivity

The modular nature of the TosMIC scaffold invites the design and synthesis of new α-substituted derivatives with tailored reactivity. While this compound is a prime example, further modifications to this structure could lead to reagents with enhanced performance or novel applications.

Future research in this area will likely involve two main strategies:

Modification of the Pyridine Ring: Introducing electron-donating or electron-withdrawing substituents onto the pyridine ring can modulate the acidity of the α-proton and the nucleophilicity/electrophilicity of the isocyanide carbon. This fine-tuning could improve reaction yields, alter regioselectivity, or enable reactions with previously unreactive substrates.

Modification of the Sulfonyl Group: Replacing the tosyl group with other sulfonyl moieties (e.g., those containing different aryl groups) can also influence the reagent's reactivity and leaving group ability. researchgate.net

The development of a library of such derivatives would provide synthetic chemists with a toolkit of reagents, each optimized for a specific type of transformation. This approach aligns with the broader trend of developing highly specialized reagents for predictable and efficient synthesis. The commercial availability of various α-substituted TosMIC derivatives already facilitates their use in applied and combinatorial chemistry, and expanding this to include a diverse set of pyridine-containing analogues is a logical next step. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis represents a significant leap forward in terms of safety, efficiency, and scalability. Isocyanides are known for their pungent odor and potential instability, which can limit their application in traditional batch synthesis, especially on a large scale. rsc.org

Continuous flow technology offers a compelling solution to these challenges. By performing reactions in a closed, continuous system, the exposure to volatile and odorous compounds is minimized. Furthermore, the small reaction volumes and excellent heat and mass transfer in flow reactors allow for precise control over reaction conditions, often leading to higher yields, better selectivity, and shorter reaction times. A continuous flow approach for the synthesis, purification, and in-line reaction of isocyanides has already been demonstrated, showcasing the potential of this technology. rsc.org

Future research will aim to adapt the reactions of this compound to flow-based systems. This could enable the on-demand generation and immediate consumption of the reagent, bypassing issues related to its storage and handling. The coupling of flow reactors with automated purification and analysis systems would pave the way for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery and other applications.

Contribution to the Synthesis of Complex Molecular Architectures

Ultimately, the value of a synthetic reagent is measured by its ability to facilitate the construction of complex and valuable molecules. This compound is poised to become a key building block in the synthesis of intricate molecular architectures, particularly in the realm of heterocyclic chemistry.

The versatility of TosMIC in synthesizing a wide range of heterocycles—including pyrroles, imidazoles, oxazoles, and thiazoles—is well-documented. organic-chemistry.orgresearchgate.netchemicalbook.com The incorporation of a pyridine ring into the TosMIC framework provides a strategic advantage for building even more complex systems. For example, TosMIC has been instrumental in synthesizing the heterocyclic core of the variolin family of marine alkaloids. nih.gov The pyridine derivative could open pathways to novel analogues of these and other biologically active natural products.

Future research will focus on employing this compound in total synthesis campaigns and in the construction of novel scaffolds for medicinal chemistry. Its ability to participate in cycloaddition and multicomponent reactions makes it an ideal tool for rapidly assembling molecular complexity from simple precursors. nih.govresearchgate.net The resulting pyridine-containing heterocyclic products are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. acs.orgresearchgate.net

Q & A

Q. How does structural modification of the tosyl group in this compound influence its reactivity in heterocyclic synthesis?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents on the tosyl ring. Compare reaction rates in nucleophilic substitutions using kinetic profiling (e.g., via ¹H NMR). Hammett plots (σ values vs. log k) quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.